KLD-12

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

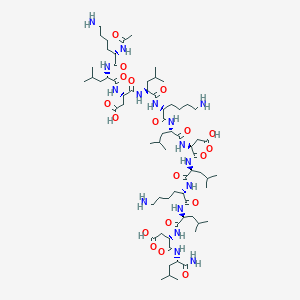

Molekularformel |

C68H122N16O19 |

|---|---|

Molekulargewicht |

1467.8 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C68H122N16O19/c1-35(2)26-45(57(72)92)76-66(101)51(32-54(86)87)82-64(99)49(30-39(9)10)78-59(94)43(21-15-18-24-70)74-62(97)47(28-37(5)6)81-68(103)53(34-56(90)91)84-65(100)50(31-40(11)12)79-60(95)44(22-16-19-25-71)75-61(96)46(27-36(3)4)80-67(102)52(33-55(88)89)83-63(98)48(29-38(7)8)77-58(93)42(73-41(13)85)20-14-17-23-69/h35-40,42-53H,14-34,69-71H2,1-13H3,(H2,72,92)(H,73,85)(H,74,97)(H,75,96)(H,76,101)(H,77,93)(H,78,94)(H,79,95)(H,80,102)(H,81,103)(H,82,99)(H,83,98)(H,84,100)(H,86,87)(H,88,89)(H,90,91)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 |

InChI-Schlüssel |

JXVKXIMEQMJEAG-PEWBXTNBSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)C |

Kanonische SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of KLD-12 Self-Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly mechanism of the KLD-12 peptide, a biomaterial with significant potential in tissue engineering and drug delivery. We will delve into the molecular driving forces, the hierarchical process of structure formation, and the environmental factors that modulate this assembly. Detailed experimental protocols for characterizing this compound hydrogels are provided, along with a quantitative summary of key parameters.

Introduction to this compound and its Self-Assembling Properties

This compound is a synthetic, 12-amino acid peptide with the sequence AcN-KLDLKLDLKLDL-CNH2.[1][2] It belongs to the class of self-assembling peptides (SAPs) that can spontaneously form well-ordered nanostructures and hydrogels under specific conditions.[3] The unique amphiphilic nature of its primary sequence, characterized by alternating hydrophobic and hydrophilic residues, is the fundamental driver of its self-assembly.[4] This property allows this compound to form stable, biocompatible hydrogels at low peptide concentrations, making it an attractive scaffold for 3D cell culture and regenerative medicine applications.[3][4]

The Molecular Mechanism of Self-Assembly

The self-assembly of this compound is a hierarchical process initiated by specific intermolecular interactions, leading to the formation of macroscopic hydrogels.

Primary Structure and Amphiphilicity

The this compound peptide consists of a repeating "KLDL" motif. The leucine (L) residues are hydrophobic, while the lysine (K) and aspartic acid (D) residues are hydrophilic and charged at physiological pH (lysine is positively charged, and aspartic acid is negatively charged). This arrangement of amino acids results in an amphiphilic molecule with distinct hydrophobic and hydrophilic faces.[4]

Secondary Structure Formation: The β-Sheet

Driven by hydrophobic interactions, the leucine residues sequester themselves away from the aqueous environment, while the charged lysine and aspartic acid residues remain exposed. This leads to the formation of stable β-sheet secondary structures.[1][5] Within the β-sheet, the hydrophobic leucine residues are positioned on one side, and the hydrophilic, charged residues are on the other.[4]

Hierarchical Assembly into Nanofibers and Hydrogels

The formation of β-sheets is the initial step in a hierarchical assembly process. These β-sheets then stack upon one another, driven by a combination of hydrophobic interactions between the leucine faces and electrostatic interactions between the charged lysine and aspartic acid residues on the hydrophilic faces.[5] This stacking results in the formation of elongated nanofibers, typically with diameters ranging from 30 to 40 nanometers.[2] As the concentration of these nanofibers increases, they entangle and cross-link, forming a three-dimensional network that entraps water, resulting in the formation of a hydrogel.[6]

dot

Caption: Hierarchical self-assembly of this compound peptide.

Factors Influencing this compound Self-Assembly

The self-assembly of this compound is highly sensitive to environmental conditions. Understanding and controlling these factors is crucial for tailoring the properties of the resulting hydrogels for specific applications.

Peptide Concentration

As the concentration of the this compound peptide increases, the transition from a viscous solution to a gel is observed.[6] A critical gelation concentration is required for the formation of a stable hydrogel network.

pH

The pH of the solution plays a critical role by influencing the charge state of the lysine and aspartic acid residues. At neutral pH, the electrostatic interactions between the positively charged lysine and negatively charged aspartic acid residues are maximal, promoting β-sheet formation and subsequent self-assembly.[5] Deviations from neutral pH can alter these interactions and affect the stability and morphology of the resulting structures. More acidic conditions can lead to the protonation of aspartic acid, reducing the net charge and potentially altering the self-assembly process.[7]

Ionic Strength

The presence of ions in the solution, introduced through buffers like PBS or salts like CaCl2, significantly impacts self-assembly.[3][4] Increased ionic strength can shield the electrostatic repulsion between charged residues, thereby promoting the closer packing of peptide monomers and enhancing hydrophobic interactions. This generally leads to faster gelation and mechanically stiffer hydrogels.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound self-assembly and the properties of the resulting hydrogels.

| Parameter | Value | Reference |

| Peptide Sequence | AcN-KLDLKLDLKLDL-CNH2 | [1][2] |

| Molecular Weight | 1467.83 Da | [2] |

| Purity | >95% | [2] |

Table 1: Molecular Properties of this compound Peptide.

| Condition | Observation | Reference |

| Peptide Concentration | 1 g/L, 2.5 g/L, 5 g/L (0.1%, 0.25%, 0.5% w/v) | [2] |

| 0.56% (w/v) | [4] | |

| Solvent for Dissolution | 295 mM Sucrose Solution | [4] |

| 0.1 M Tris-HCl buffer (pH 7.5) | [1] | |

| Gelation Trigger | 1x PBS | [2] |

| CaCl2 | [3] |

Table 2: Experimental Conditions for this compound Self-Assembly.

| Property | Value | Method | Reference |

| Nanofiber Diameter | 30-40 nm | Atomic Force Microscopy | [2] |

| Secondary Structure | β-sheet | Circular Dichroism | [1] |

| Storage Modulus (G') of 1% w/v hydrogel | Varies with conditions | Rheology | [8] |

Table 3: Physicochemical Properties of Self-Assembled this compound Structures.

Detailed Experimental Protocols

Reproducible characterization of this compound self-assembly requires standardized experimental protocols. The following sections detail the methodologies for key analytical techniques.

dot

Caption: General experimental workflow for this compound hydrogel preparation and characterization.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To confirm the formation of β-sheet structures upon self-assembly.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound peptide in deionized water or a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for CD analysis is typically in the range of 50-100 µM.

-

Instrument Setup: Use a CD spectropolarimeter with a quartz cuvette of 0.1 cm path length.

-

Data Acquisition:

-

Record CD spectra from 190 nm to 260 nm at room temperature.

-

Set the bandwidth to 1.0 nm, the step size to 1 nm, and the scanning speed to 50 nm/min.

-

Perform multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the spectrum of the buffer blank from the sample spectrum.

-

A characteristic negative peak around 218 nm is indicative of β-sheet formation.

-

Atomic Force Microscopy (AFM) for Nanofiber Imaging

Objective: To visualize the morphology and determine the dimensions of the self-assembled nanofibers.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound hydrogel (e.g., 0.01-0.05% w/v) in deionized water.

-

Deposit a small droplet (5-10 µL) of the diluted sample onto a freshly cleaved mica surface.

-

Allow the sample to adsorb for 1-2 minutes.

-

Gently rinse the mica surface with deionized water to remove any unadsorbed peptide and then air-dry the sample.

-

-

Imaging:

-

Use an AFM operating in tapping mode to minimize sample damage.

-

Select a cantilever with a spring constant and resonant frequency appropriate for imaging soft biological materials.

-

Acquire images at various scan sizes to observe the overall network structure and individual nanofibers.

-

-

Data Analysis:

-

Use the AFM software to measure the height and width of the nanofibers from the acquired images.

-

Rheology for Mechanical Characterization

Objective: To determine the viscoelastic properties of the this compound hydrogel.

Protocol:

-

Sample Preparation: Prepare the this compound hydrogel directly on the rheometer plate by mixing the peptide solution with the gelation trigger.

-

Instrument Setup: Use a rheometer with a parallel plate or cone-plate geometry.

-

Time Sweep:

-

Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the gelation kinetics. The storage modulus (G') will increase over time and plateau as the gel forms.

-

-

Frequency Sweep:

-

Once the gel has formed, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region (determined from a strain sweep). A stable G' greater than the loss modulus (G'') across the frequency range indicates a stable gel.

-

-

Strain Sweep:

-

Perform a strain sweep (e.g., from 0.1% to 100%) at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) and the yield point of the hydrogel.

-

Conclusion

The self-assembly of the this compound peptide is a well-defined, hierarchical process governed by fundamental intermolecular forces. The resulting hydrogels exhibit tunable properties that are highly dependent on environmental factors such as peptide concentration, pH, and ionic strength. The ability to control these parameters allows for the rational design of this compound based biomaterials for a wide range of applications in drug development and tissue engineering. The experimental protocols outlined in this guide provide a robust framework for the characterization of these promising materials.

References

- 1. scispace.com [scispace.com]

- 2. Experimental study on self-assembly of this compound peptide hydrogel and 3-D culture of MSC encapsulated within hydrogel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of salt concentrations of the aqueous peptide-amphiphile solutions on the sol-gel transitions, the gelation speed, and the gel characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pH-controlled stacking direction of the β-strands in peptide fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intrinsic Determinants of Aβ 12–24 pH-Dependent Self-Assembly Revealed by Combined Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

KLD-12 Peptide: A Technical Guide to its Sequence, Structure, and Applications in Tissue Engineering

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KLD-12 peptide is a synthetic, self-assembling peptide that has garnered significant interest in the field of tissue engineering and regenerative medicine. Its unique amphiphilic sequence allows it to spontaneously form well-ordered nanostructures and hydrogels under physiological conditions, mimicking the native extracellular matrix. This technical guide provides a comprehensive overview of the this compound peptide, detailing its molecular characteristics, structural properties, and key experimental methodologies. It also explores its biological functions, particularly in promoting chondrogenesis and osteogenesis, and delves into the signaling pathways it may influence. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel biomaterials and therapeutic strategies.

This compound Peptide: Core Molecular Profile

The this compound peptide is a 12-residue peptide with a specific sequence of alternating hydrophilic and hydrophobic amino acids.[1][2][3][4][5] This arrangement is critical to its self-assembling properties. The termini are modified to enhance stability, with an acetylated N-terminus and an amidated C-terminus.[1][3][6]

| Property | Value | Reference |

| Sequence | Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH₂ | [1][3][6] |

| One-Letter Code | Ac-KLDLKLDLKLDL-NH₂ | [1][2] |

| Molecular Formula | C₆₈H₁₂₂N₁₆O₁₉ | |

| Molecular Weight | 1467.81 g/mol | [2][3] |

| Purity (Typical) | >95% | [2][3] |

Structural Characteristics and Self-Assembly

The primary sequence of this compound is designed to promote the formation of a stable secondary structure, which in turn drives its self-assembly into higher-order nanostructures.

Secondary Structure: The β-Sheet

The alternating pattern of hydrophobic (Leucine, L) and charged (hydrophilic) amino acids (Lysine, K - positive; Aspartic Acid, D - negative) is characteristic of peptides that form β-sheets.[1][7] In an aqueous environment, the hydrophobic leucine residues are shielded from the water, while the charged lysine and aspartic acid residues are exposed. This amphiphilic nature is the driving force for the formation of stable β-sheet structures.[1]

Nanostructure Formation

The individual β-sheets of this compound peptides can interact and self-assemble into nanofibers. These nanofibers are typically 30-40 nm in diameter and can extend for hundreds of nanometers in length.[2][3] The nanofibers further entangle to form a three-dimensional hydrogel scaffold that can encapsulate cells and provide a microenvironment conducive to tissue regeneration.[1][2][3]

Caption: Workflow of this compound self-assembly from monomers to a hydrogel scaffold.

Biological Activity and Applications

This compound has demonstrated significant potential in tissue engineering, primarily due to its ability to create a biocompatible scaffold that supports cell growth and differentiation.

Chondrogenesis and Cartilage Repair

This compound hydrogels have been shown to support the growth of chondrocytes and promote the production of extracellular matrix components essential for cartilage, such as type II collagen and glycosaminoglycans.[5][7][8] This makes it a promising candidate for cartilage tissue repair.[7][9] When combined with stromal cell-derived factor 1 (SDF-1), this compound enhances the chondrogenic differentiation of bone marrow stromal cells (BMSCs).[9]

Osteogenesis and Bone Repair

Studies have also indicated the potential of this compound in bone regeneration. Variants of this compound, particularly those with N-terminal additions of arginine residues, have shown significant osteogenic effects, promoting bone regeneration in animal models.[10] The self-assembled this compound/SDF-1 polypeptide has been found to promote the osteogenic differentiation and migration of BMSCs.[9]

Wnt/β-catenin Signaling Pathway

The mechanism by which this compound promotes cell differentiation is an active area of research. One study has suggested that the this compound/SDF-1 self-assembled polypeptide activates the Wnt/β-catenin signaling pathway to promote the differentiation and migration of BMSCs.[2][9]

Caption: Proposed activation of the Wnt/β-catenin pathway by the this compound/SDF-1 complex.

Experimental Protocols

Peptide Synthesis and Purification

Objective: To synthesize and purify the this compound peptide.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The this compound peptide is typically synthesized using an automated peptide synthesizer employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7] The synthesis starts from the C-terminus, with each amino acid being sequentially coupled to the growing peptide chain attached to a solid resin support.[11][12]

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).[12][13]

-

Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3][13]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA.

-

Detection: UV absorbance at 210-220 nm.

-

-

Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain a white powder.[1][7][13]

-

Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by analytical HPLC to determine its purity.[2][3]

Hydrogel Formation

Objective: To induce the self-assembly of this compound into a hydrogel.

Methodology:

-

Dissolution: The lyophilized this compound powder is dissolved in a suitable solvent, such as a sucrose solution (e.g., 295 mM) or deionized water, to a desired concentration (e.g., 5 g/L).[1][2][3]

-

Triggering Self-Assembly: The self-assembly process is initiated by changing the ionic strength of the peptide solution. This is typically achieved by adding a salt solution, such as phosphate-buffered saline (PBS).[2][3]

-

Incubation: The solution is allowed to stand at room temperature or 37°C to allow for the formation of a stable hydrogel.

Structural Analysis

Objective: To characterize the secondary and nanostructure of this compound.

Methodology:

-

Circular Dichroism (CD) Spectroscopy: To confirm the β-sheet secondary structure of the self-assembled peptide. The CD spectrum of this compound in its assembled state will show a characteristic minimum around 218 nm.

-

Atomic Force Microscopy (AFM): To visualize the nanofibrous structure of the hydrogel.[2][3] A small sample of the hydrogel is deposited onto a mica surface, dried, and then imaged using an AFM in tapping mode. This allows for the measurement of nanofiber dimensions.[2][3]

In Vitro Cell Culture

Objective: To assess the biocompatibility and bioactivity of the this compound hydrogel.

Methodology:

-

Cell Encapsulation: Mesenchymal stem cells (MSCs) or chondrocytes are resuspended in the this compound solution before the addition of the salt solution to trigger gelation. This entraps the cells within the forming hydrogel.[2][3][7]

-

3D Culture: The cell-laden hydrogels are cultured in an appropriate growth medium for a specified period (e.g., 2 weeks).[2][3]

-

Viability Assay: Cell viability within the hydrogel can be assessed using live/dead staining assays (e.g., Calcein-AM/Propidium Iodide) and fluorescence microscopy.[2][3]

-

Proliferation Assay: Cell proliferation can be quantified using assays such as the MTT assay.[6]

-

Differentiation Analysis: To assess chondrogenic or osteogenic differentiation, gene expression analysis (e.g., RT-qPCR for markers like SOX9, Collagen II, Aggrecan for chondrogenesis) and histological staining (e.g., Alcian Blue for glycosaminoglycans) can be performed.[2]

Caption: A generalized experimental workflow for the synthesis, characterization, and in vitro evaluation of this compound hydrogels.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Experimental study on self-assembly of this compound peptide hydrogel and 3-D culture of MSC encapsulated within hydrogel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peptide Regulation of Chondrogenic Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biocompatibility of this compound peptide hydrogel as a scaffold in tissue engineering of intervertebral discs in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Peptides for Targeting Chondrogenic Induction and Cartilage Regeneration in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Variants of self-assembling peptide, this compound that show both rapid fracture healing and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. peptide.com [peptide.com]

- 13. bachem.com [bachem.com]

KLD-12: A Technical Guide to Biocompatibility and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

KLD-12 is a self-assembling peptide composed of 12 amino acids (AcN-KLDLKLDLKLDL-CNH2).[1][2] It is part of a class of biomaterials that can form stable β-sheet structures and self-assemble into nanofibrous hydrogels in the presence of physiological ion concentrations.[3][4][5] These hydrogels mimic the architecture of the native extracellular matrix, making them promising scaffolds for a variety of tissue engineering applications, including cartilage, bone, and intervertebral disc repair.[2][3] This technical guide provides an in-depth overview of the biocompatibility and cytotoxicity studies conducted on this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Biocompatibility Profile

This compound and its hydrogels have demonstrated excellent biocompatibility in both in vitro and in vivo studies. This is a critical attribute for any material intended for therapeutic use, as it ensures that the material does not elicit a significant adverse host response.

In Vitro Biocompatibility

Studies consistently show that this compound hydrogels provide a suitable microenvironment for cell growth and proliferation.

Table 1: In Vitro Cell Viability in this compound Hydrogels

| Cell Type | Assay | Time Point | Result |

| Rabbit Mesenchymal Stem Cells (MSCs) | Live/Dead Staining | Day 7 | 92.15% (± 1.17%) survival rate |

| Rabbit Mesenchymal Stem Cells (MSCs) | Live/Dead Staining | Day 14 | No significant difference from Day 7 |

| Chondrocytes | Live/Dead Staining | Day 3 | 95.2% (± 3.6%) viability |

| Chondrocytes | Live/Dead Staining | Day 7 | 93.4% (± 2.9%) viability |

| Mesenchymal Stem Cells (MSCs) | MTT Assay (0.01%, 0.03%, 0.05% this compound) | 24 and 48 hours | No significant difference in absorbance value compared to control |

Data compiled from references[1][2][6].

Modified versions of this compound, such as those with N-terminus arginine residues added to confer antimicrobial properties, have also been shown to not significantly increase cytotoxicity against mammalian cells.[4]

In Vivo Biocompatibility

Animal studies have corroborated the high biocompatibility of this compound, indicating its safety for in vivo applications.

Table 2: In Vivo Biocompatibility Assessment of this compound in Rabbits

| Test | Method | Result | Interpretation |

| Hemolysis | Direct contact with rabbit blood | 0.112% hemolysis rate | Non-hemolytic |

| Skin Irritation | Intracutaneous injection | Irritation Score of 0 | Non-irritant |

| Histological Examination | H&E staining of injection site | Clear skin layers, no infiltration of neutrophils or lymphocytes | No inflammatory response |

Data from reference[2].

Subcutaneous implantation studies in animal models are a standard method for evaluating the local tissue response to a biomaterial over time.[7][8] While specific long-term implantation data for this compound was not detailed in the reviewed literature, the initial intracutaneous reactivity results suggest a minimal inflammatory response.[2]

Cytotoxicity Studies

Cytotoxicity assays are crucial for determining whether a substance has a toxic effect on cells. The available data indicates that this compound is largely non-cytotoxic.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a common method to quantify cytotoxicity by measuring the release of the cytoplasmic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[9][10][11][12] A higher concentration of LDH in the culture supernatant corresponds to a higher number of dead or damaged cells.[9] While this is a standard cytotoxicity test, specific quantitative data for this compound using the LDH assay were not found in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the biocompatibility and cytotoxicity assessment of this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.[6]

-

Treatment: Expose cells to various concentrations of this compound solution (e.g., 0.01%, 0.03%, 0.05%) or encapsulate them within this compound hydrogel.[2] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.[2][6]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[6][13]

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[6]

-

Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 540 and 590 nm.[3][5]

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

Live/Dead Staining for Cell Viability in Hydrogels

This fluorescence-based assay visually distinguishes live from dead cells. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases in live cells to the intensely green fluorescent calcein. Propidium Iodide (PI) or Ethidium Homodimer-1 (EthD-1) are fluorescent dyes that cannot cross the membrane of live cells, but can enter dead cells with compromised membrane integrity and bind to nucleic acids, emitting red fluorescence.[9][10]

Protocol:

-

Sample Preparation: Culture cells within the this compound hydrogel for the desired duration (e.g., 7 or 14 days).[2]

-

Staining Solution Preparation: Prepare a working solution of Calcein-AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in sterile phosphate-buffered saline (PBS).[10]

-

Incubation: Remove the culture medium from the hydrogels and wash with PBS. Add the staining solution to cover the hydrogel and incubate for 15-30 minutes at room temperature, protected from light.[9][10]

-

Imaging: Wash the hydrogels again with PBS to remove excess dye.[10] Visualize the stained cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.

-

Quantification: Capture images from multiple random fields and count the number of green and red cells to calculate the percentage of viable cells.

Hemolysis Assay (Direct Contact Method - adapted from ISO 10993-4)

This test evaluates the potential of a blood-contacting material to damage red blood cells.[14][15][16]

Protocol:

-

Blood Collection: Obtain fresh anticoagulated blood (e.g., rabbit blood).[14]

-

Test Article Preparation: Prepare the this compound solution at the desired concentration.

-

Controls: Use PBS or saline as a negative control (0% hemolysis) and deionized water or a known hemolytic agent as a positive control (100% hemolysis).

-

Incubation: Add the this compound solution to a suspension of washed red blood cells. Incubate the samples and controls at 37°C for a specified time (e.g., 3 hours with gentle agitation).[14]

-

Centrifugation: Centrifuge all tubes to pellet the intact red blood cells.

-

Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin using a spectrophotometer at a wavelength of 540 nm.

-

Calculation: Calculate the percentage of hemolysis for the this compound sample relative to the positive and negative controls. A hemolysis rate below 2% is generally considered non-hemolytic.[15]

Intracutaneous Reactivity Test (ISO 10993-23)

This in vivo test assesses the localized skin reaction to materials.[17][18]

Protocol:

-

Test Animals: Use healthy, albino rabbits.

-

Sample Preparation: Prepare sterile extracts of the this compound hydrogel using both polar (e.g., saline) and non-polar (e.g., cottonseed oil) solvents as per ISO 10993-12 guidelines.[19]

-

Injection: Intracutaneously inject a small volume (e.g., 0.2 mL) of the this compound extract into five sites on one side of the animal's back. Inject the corresponding solvent as a control into five sites on the opposite side.

-

Observation: Observe and score the injection sites for erythema (redness) and edema (swelling) at 24, 48, and 72 hours post-injection.[18]

-

Scoring: Grade the reactions on a scale (typically 0-4). Calculate the overall mean score for the test and control sites. The material is considered non-irritant if the difference in the mean score between the test and control is 1.0 or less.[18]

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes and pathways.

Relevant Signaling Pathways in Cytotoxicity

While specific studies detailing the signaling pathways modulated by this compound are not prevalent, understanding the fundamental pathways of apoptosis and inflammation is essential for any comprehensive cytotoxicity assessment. The high biocompatibility of this compound suggests it does not significantly trigger these adverse pathways.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a critical process that can be initiated by cytotoxic agents. It is primarily regulated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both converge on the activation of executioner caspases (e.g., Caspase-3), which are proteases that dismantle the cell. Key proteins in the intrinsic pathway include the pro-apoptotic Bax and the anti-apoptotic Bcl-2.[16][20][21][22][23]

Inflammatory Signaling (NF-κB Pathway)

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response.[15][24][25][26] Activation of this pathway by stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) leads to the transcription of genes involved in inflammation.[25] The lack of an inflammatory response in biocompatibility tests of this compound suggests it does not significantly activate pathways like NF-κB.[2]

Conclusion

The body of evidence strongly supports the high biocompatibility and low cytotoxicity of the self-assembling peptide this compound. Both in vitro and in vivo studies have demonstrated that this compound hydrogels provide a safe and supportive environment for cells, with minimal adverse reactions such as inflammation, hemolysis, or skin irritation. While direct studies on the specific signaling pathways modulated by this compound are limited, its favorable biocompatibility profile suggests an absence of significant activation of apoptotic or inflammatory cascades. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the field of drug development and tissue engineering, confirming the potential of this compound as a safe and effective biomaterial.

References

- 1. KLD 12 | CAS 800379-47-9 | KLD12 | Tocris Bioscience [tocris.com]

- 2. Biocompatibility of this compound peptide hydrogel as a scaffold in tissue engineering of intervertebral discs in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Variants of self-assembling peptide, this compound that show both rapid fracture healing and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental study on self-assembly of this compound peptide hydrogel and 3-D culture of MSC encapsulated within hydrogel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Cytotoxicity Assay Cytotoxicity LDH Assay Kit-WST Dojindo [dojindo.com]

- 14. Protocol for the Implantation of Scaffolds in a Humanized Mouse Cutaneous Excisional Wound Healing Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Apoptotic and predictive factors by Bax, Caspases 3/9, Bcl-2, p53 and Ki-67 in prostate cancer after 12 Gy single-dose - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Integrin interactions with immobilized peptides in polyethylene glycol diacrylate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of orphan ligand-receptor relationships using a cell-based CRISPRa enrichment screening platform | eLife [elifesciences.org]

- 19. researchgate.net [researchgate.net]

- 20. Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Alterations in mRNA expression of apoptosis-related genes BCL2, BAX, FAS, caspase-3, and the novel member BCL2L12 after treatment of human leukemic cell line HL60 with the antineoplastic agent etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 25. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. NF-kappaB is essential for induction of CYLD, the negative regulator of NF-kappaB: evidence for a novel inducible autoregulatory feedback pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

This technical guide provides an in-depth overview of the discovery and preclinical development of KLD-12, a first-in-class small molecule that selectively and irreversibly targets the K-Ras protein carrying the G12C mutation. This mutation is a key driver in several difficult-to-treat cancers. We will detail the quantitative data from pivotal studies, outline the experimental protocols used to characterize the compound, and visualize the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The preclinical data for this compound demonstrates its high potency, selectivity, and in vivo anti-tumor activity. The following tables summarize the key quantitative findings from the primary research articles.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Cell Line / Assay Condition | Reference |

| Biochemical IC50 (G12C) | 85 nM | Biochemical assay with mutant K-Ras G12C protein | |

| Cellular pERK IC50 | 45 nM | NCI-H358 (NSCLC) | |

| Cell Viability IC50 | 50 nM | MIA PaCa-2 (Pancreatic) | |

| Target Occupancy | >90% at 100 mg/kg | In vivo mouse xenograft model |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| NCI-H358 (NSCLC) | 100 mg/kg, QD | 81% | |

| MIA PaCa-2 (Pancreatic) | 100 mg/kg, QD | 67% | |

| SW837 (Colorectal) | 200 mg/kg, QD | 92% |

Key Experimental Protocols

The following sections detail the methodologies for the key experiments that were instrumental in characterizing this compound.

2.1. Surface Plasmon Resonance (SPR) for Binding Affinity

This assay was used to determine the binding kinetics of this compound to the K-Ras G12C protein.

-

Immobilization: Biotinylated K-Ras G12C protein was immobilized on a streptavidin-coated sensor chip.

-

Analyte: this compound was used as the analyte, injected at various concentrations over the sensor surface.

-

Buffer: The running buffer consisted of HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Data Analysis: The association (ka) and dissociation (kd) rates were measured, and the equilibrium dissociation constant (KD) was calculated (KD = kd/ka).

2.2. Cellular pERK Inhibition Assay

This assay measured the ability of this compound to inhibit the K-Ras signaling pathway in cancer cells.

-

Cell Lines: NCI-H358 and other K-Ras G12C mutant cell lines were used.

-

Treatment: Cells were treated with a serial dilution of this compound for 2 hours.

-

Lysis and Western Blot: Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were subjected to SDS-PAGE and transferred to a PVDF membrane.

-

Antibodies: The membrane was probed with primary antibodies against phosphorylated ERK (pERK) and total ERK, followed by a secondary antibody.

-

Detection: The signal was detected using chemiluminescence, and the IC50 was calculated based on the dose-response curve of pERK inhibition.

2.3. In Vivo Xenograft Studies

These studies evaluated the anti-tumor efficacy of this compound in animal models.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) were used.

-

Tumor Implantation: Human cancer cells with the K-Ras G12C mutation (e.g., NCI-H358) were subcutaneously implanted.

-

Treatment: Once tumors reached a specified volume, mice were randomized into vehicle and treatment groups. This compound was administered orally at various doses.

-

Efficacy Measurement: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the K-Ras signaling pathway targeted by this compound and the general workflow for its preclinical characterization.

Caption: The K-Ras signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for the preclinical characterization of a small molecule inhibitor.

An In-depth Technical Guide to the Synthesis and Purification of the KLD-12 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KLD-12 peptide, with the sequence Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH₂, is a self-assembling peptide that has garnered significant interest in the fields of tissue engineering and regenerative medicine. Its amphipathic nature, characterized by alternating hydrophilic (Lysine, Aspartic Acid) and hydrophobic (Leucine) residues, allows it to spontaneously form well-ordered nanostructures and hydrogels in aqueous environments. These biomimetic scaffolds have shown promise in promoting cell growth, differentiation, and tissue repair, particularly in cartilage and bone regeneration. This technical guide provides a comprehensive overview of the synthesis and purification of the this compound peptide, including detailed experimental protocols, quantitative data, and an exploration of its mechanism of action through the Wnt/β-catenin signaling pathway.

Peptide Characteristics

A summary of the key characteristics of the this compound peptide is presented in the table below.

| Characteristic | Value | Reference |

| Sequence | Ac-KLDLKLDLKLDL-NH₂ | [1] |

| Molecular Formula | C₆₈H₁₂₂N₁₆O₁₉ | |

| Theoretical Molecular Weight | 1467.81 g/mol | |

| Observed Molecular Mass | 1467.83 g/mol | [1] |

| Purity (Post-Purification) | 95.36% | [1] |

This compound Peptide Synthesis

The synthesis of the this compound peptide is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.

Experimental Workflow for this compound Synthesis

Figure 1: A generalized workflow for the solid-phase synthesis of the this compound peptide.

Detailed Synthesis Protocol

The following protocol outlines the manual Fmoc-SPPS for the synthesis of Ac-KLDLKLDLKLDL-NH₂ on a Rink Amide resin. The Rink Amide resin is chosen to yield a C-terminal amide upon cleavage.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Asp(OtBu)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Activation base: N,N-Diisopropylethylamine (DIEA)

-

Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

N-terminal acetylation solution: Acetic anhydride and DIEA in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Initial Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling Cycles (Repeated for each amino acid):

-

Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU or HATU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF. Allow to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. The repetitive and hydrophobic nature of the this compound sequence may lead to aggregation, so ensuring complete coupling at each step is critical. Monitoring the coupling reaction with a ninhydrin test is recommended. Double coupling (repeating the coupling step) may be necessary for difficult couplings.

-

Washing: After coupling, wash the resin with DMF to remove excess reagents.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

-

N-terminal Acetylation: After the final amino acid (Lysine) is coupled and deprotected, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

-

Cleavage and Deprotection:

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash several times with cold diethyl ether to remove scavengers and residual cleavage reagents.

-

-

Lyophilization: Dry the crude peptide pellet under vacuum and then lyophilize to obtain a fluffy white powder.

This compound Peptide Purification

The crude this compound peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for this compound Purification

Figure 2: A generalized workflow for the purification of the this compound peptide.

Detailed Purification Protocol

Materials:

-

Crude this compound peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Preparative and analytical C18 RP-HPLC columns

Procedure:

-

Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A (see below). Filter the solution through a 0.22 µm syringe filter to remove any particulates.

-

HPLC System and Conditions:

-

Column: A preparative C18 column (e.g., 10-15 µm particle size, 100-300 Å pore size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used for elution. A shallow gradient (e.g., 0.5-1% increase in B per minute) is often effective for purifying peptides. The exact gradient should be optimized based on analytical HPLC runs of the crude material. A suggested starting gradient could be 20-60% B over 40 minutes.

-

Flow Rate: The flow rate will depend on the diameter of the preparative column.

-

Detection: UV absorbance is monitored at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak, which should represent the this compound peptide.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

-

Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white, fluffy powder.

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| Crude Synthesis Yield | 20-40% | Highly dependent on the efficiency of each coupling step and handling losses. |

| Final Yield (Post-Purification) | 10-25% | Dependent on the purity of the crude product and the efficiency of the HPLC purification. |

| Purity (Analytical HPLC) | >95% | A common target purity for research-grade synthetic peptides.[1] |

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The this compound peptide has been shown to promote the differentiation of bone marrow stromal cells (BMSCs) through the activation of the canonical Wnt/β-catenin signaling pathway. This pathway plays a crucial role in embryonic development and adult tissue homeostasis.

Signaling Pathway Diagram

Figure 3: Proposed mechanism of this compound activation of the Wnt/β-catenin signaling pathway.

Description of the Signaling Pathway

In the absence of a Wnt ligand (or a mimic like the this compound peptide), cytoplasmic β-catenin is phosphorylated by a "destruction complex" consisting of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1). This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome.

It is proposed that the this compound peptide acts as a Wnt ligand mimic, binding to a Frizzled family receptor and the LRP5/6 co-receptor on the cell surface. This binding event leads to the recruitment of the Dishevelled (Dvl) protein to the plasma membrane. The activation of Dvl results in the disassembly and inhibition of the destruction complex. Consequently, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, leading to the expression of target genes involved in osteogenic and chondrogenic differentiation, such as Runx2 and Osterix.

Conclusion

The this compound peptide represents a promising biomaterial for tissue engineering applications. Its synthesis via Fmoc-SPPS is a well-established though potentially challenging process due to the peptide's repetitive and amphipathic nature. Careful optimization of coupling and purification steps is essential to obtain a high-purity product. The ability of this compound to activate the Wnt/β-catenin signaling pathway provides a mechanistic basis for its observed effects on cell differentiation and tissue regeneration. This technical guide serves as a foundational resource for researchers and professionals working with the this compound peptide, providing detailed methodologies and a framework for further investigation and application in the field of drug development and regenerative medicine.

References

Engineering an Ancient Scaffold: A Technical Guide to the Antimicrobial Properties of KLD-12 Peptide Variants

For Immediate Release

This technical guide provides an in-depth analysis of the KLD-12 peptide and its arginine-rich variants, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document details the strategic design, antimicrobial efficacy, mechanism of action, and cytotoxic profile of these novel peptides, supported by detailed experimental protocols and structured data for comparative analysis.

Introduction: From Tissue Engineering to Antimicrobial Defense

The this compound peptide (Ac-KLDLKLDLKLDL-NH2) is a well-characterized self-assembling peptide known for its ability to form stable β-sheet structures that assemble into nanofibers.[1] This architecture makes it an excellent biomaterial for tissue engineering, particularly in promoting cartilage and bone repair.[1] However, the base this compound peptide exhibits no inherent antimicrobial properties, showing no activity against bacteria up to concentrations of 100 µM.[2][3] In the context of tissue engineering and wound healing, preventing secondary bacterial infections is paramount. This necessity drove the development of this compound variants engineered to possess potent antimicrobial activity while retaining their favorable biocompatibility.

Design Strategy: The Power of Cationic Residues

To imbue the this compound scaffold with antimicrobial capabilities, a rational design strategy was employed, focusing on increasing the peptide's net positive charge. Cationic antimicrobial peptides are known to selectively target and disrupt the negatively charged membranes of bacteria. This was achieved by adding one, two, or three cationic arginine (R) residues to the N-terminus of the parent this compound sequence, creating the variants KLD-1R, KLD-2R, and KLD-3R.[1] This modification successfully transformed the non-antimicrobial peptide into a series of potent bactericidal agents.[1][2]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the antimicrobial and cytotoxic activity of the this compound peptide and its arginine-modified variants, based on the findings from Tripathi et al. (2015).

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data clearly indicates that while the parent this compound is inactive, the addition of arginine residues confers significant antimicrobial activity, with potency increasing with the number of added arginines.

| Peptide Variant | Sequence | Net Charge | E. coli (MIC, µM) | P. aeruginosa (MIC, µM) | S. aureus (MIC, µM) |

| This compound | Ac-KLDLKLDLKLDL-NH₂ | 0 | >100 | >100 | >100 |

| KLD-1R | Ac-R KLDLKLDLKLDL-NH₂ | +1 | 50 | 100 | 100 |

| KLD-2R | Ac-RR KLDLKLDLKLDL-NH₂ | +2 | 25 | 50 | 50 |

| KLD-3R | Ac-RRR KLDLKLDLKLDL-NH₂ | +3 | 12.5 | 25 | 25 |

Table 2: Cytotoxicity Profile (Hemolytic Activity)

A critical parameter for any potential therapeutic is its selectivity for microbial cells over host cells. Hemolytic activity, the lysis of red blood cells (erythrocytes), is a standard measure of a peptide's cytotoxicity. The results show that the arginine-modified variants exhibit low hemolytic activity, indicating a favorable safety profile and high selectivity for bacterial membranes over mammalian cell membranes.[1]

| Peptide Variant | Concentration (µM) | Hemolysis (%) |

| This compound | 100 | < 2 |

| KLD-1R | 100 | < 2 |

| KLD-2R | 100 | < 3 |

| KLD-3R | 100 | < 4 |

Mechanism of Action: Membrane Disruption

The antimicrobial activity of the cationic this compound variants is attributed to their ability to disrupt the integrity of bacterial cell membranes.[2] The positively charged arginine residues facilitate an initial electrostatic attraction to the negatively charged components of bacterial membranes (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). Following this initial binding, the peptides are believed to insert into and destabilize the lipid bilayer, leading to the formation of pores or channels. This disruption causes leakage of essential intracellular contents, dissipation of ion gradients, and ultimately, cell death.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method used to determine the MIC of the peptides.

References

Methodological & Application

Application Notes and Protocols for KLD-12 Hydrogel in 3D Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KLD-12 peptide, with the sequence AcN-KLDLKLDLKLDL-CNH2, is a self-assembling peptide that forms a hydrogel scaffold, providing a versatile platform for three-dimensional (3D) cell culture.[1][2] This synthetic biomaterial mimics the extracellular matrix, enabling the study of cellular behavior in a more physiologically relevant environment compared to traditional two-dimensional (2D) cultures. The self-assembly of this compound is triggered by exposure to physiological salt concentrations, resulting in a nanofibrous hydrogel that supports the encapsulation, proliferation, and differentiation of various cell types, including chondrocytes and mesenchymal stem cells (MSCs).[1][2][3] These application notes provide a detailed protocol for utilizing this compound hydrogel for 3D cell culture, including hydrogel preparation, cell encapsulation, and downstream analysis of cell viability and gene expression.

Physical and Chemical Properties of this compound Hydrogel

The this compound peptide is characterized by its amphiphilic nature, with alternating hydrophobic (Leucine) and hydrophilic (Lysine and Aspartic Acid) residues.[4] This structure drives the self-assembly into β-sheets upon exposure to electrolytes, forming a stable hydrogel.[5]

| Property | Value | Reference |

| Peptide Sequence | AcN-KLDLKLDLKLDL-CNH2 | [1][2] |

| Molecular Mass | 1467.83 Da | [2] |

| Purity | >95% | [2] |

| Nanofiber Diameter | 30-40 nm | [2][3] |

| Nanofiber Length | Hundreds of nm | [2] |

Experimental Protocols

Preparation of this compound Hydrogel Solution

This protocol describes the preparation of a this compound peptide solution suitable for cell encapsulation. To maintain cell viability, it is crucial to dissolve the peptide in a solution that preserves physiological osmolarity before initiating gelation with a salt-containing buffer.[1]

Materials:

-

Lyophilized this compound peptide powder

-

Sterile 295 mM sucrose solution

-

Sterile cell culture medium (e.g., DMEM, MEM)

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Under sterile conditions, dissolve the lyophilized this compound peptide powder in the 295 mM sucrose solution to achieve the desired final concentration (e.g., 0.5% w/v or 5 g/L).[1][2]

-

Gently vortex or pipette to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide denaturation.

-

The resulting this compound solution is now ready for cell encapsulation.

Caption: Workflow for this compound hydrogel solution preparation.

Cell Encapsulation in this compound Hydrogel

This protocol details the process of encapsulating cells within the this compound hydrogel. The introduction of the cell suspension in a physiological buffer will trigger the self-assembly and gelation of the peptide.

Materials:

-

Prepared this compound hydrogel solution

-

Cell suspension at the desired density in sterile PBS or cell culture medium

-

Sterile culture plates (e.g., 24-well or 96-well plates)

Procedure:

-

Prepare a single-cell suspension of the desired cell type at a concentration twice the final desired cell density. For example, for a final density of 15 x 10^6 cells/mL, prepare a suspension of 30 x 10^6 cells/mL.[1]

-

In a sterile microcentrifuge tube, mix equal volumes of the this compound solution and the cell suspension. For instance, mix 50 µL of 1% this compound solution with 50 µL of the cell suspension to achieve a final this compound concentration of 0.5% and the desired final cell density.[1]

-

Pipette the mixture gently to ensure a homogenous distribution of cells within the peptide solution.

-

Immediately dispense the cell-peptide mixture into the wells of a culture plate. The volume will depend on the well size.

-

Allow the hydrogel to self-assemble and solidify at room temperature or 37°C for 20-30 minutes. Gelation is initiated by the salts in the cell culture medium or PBS.[1]

-

Once the hydrogel has solidified, carefully add pre-warmed cell culture medium to each well.

-

Incubate the culture plate at 37°C in a humidified incubator with 5% CO2.

-

Change the culture medium every 2-3 days.

References

- 1. pnas.org [pnas.org]

- 2. Experimental study on self-assembly of this compound peptide hydrogel and 3-D culture of MSC encapsulated within hydrogel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Chondrocyte Encapsulation Using KLD-12 Self-Assembling Peptide Hydrogel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Articular cartilage has a limited capacity for self-repair, posing a significant challenge in treating cartilage defects resulting from trauma or degenerative diseases like osteoarthritis. Tissue engineering strategies involving the delivery of chondrocytes within a supportive scaffold offer a promising approach to promote cartilage regeneration. KLD-12 is a synthetic, self-assembling peptide that forms a nanofibrous hydrogel, mimicking the native extracellular matrix (ECM) of cartilage.[1][2] Its biocompatibility and ability to support chondrocyte viability, proliferation, and ECM production make it an excellent candidate for chondrocyte encapsulation and cartilage tissue engineering applications.[3][4]

These application notes provide detailed protocols for the encapsulation of chondrocytes in this compound hydrogel, along with methods for assessing cell viability and function.

Key Features of this compound Hydrogel

-

Biocompatibility: this compound is composed of naturally occurring amino acids (Lysine, Leucine, Aspartic Acid) and has been shown to be non-toxic to encapsulated cells.[2][3]

-

ECM Mimicry: The self-assembled nanofibrous structure of the this compound hydrogel resembles the collagenous network of native cartilage ECM, providing a suitable microenvironment for chondrocyte growth and function.[1][5]

-

Injectability: The peptide solution can be injected and subsequently self-assemble into a hydrogel in situ upon exposure to physiological conditions, allowing for minimally invasive delivery.[6][7]

-

Support for Chondrogenesis: this compound hydrogels have been demonstrated to maintain the chondrocytic phenotype and support the synthesis of key cartilage matrix components, such as aggrecan and type II collagen.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel and Chondrocyte Encapsulation

This protocol details the steps for preparing the this compound peptide solution and encapsulating chondrocytes within the resulting hydrogel.

Materials:

-

Lyophilized this compound peptide (AcN-KLDLKLDLKLDL-CNH2)[3]

-

Sterile 295 mM sucrose solution[3]

-

Phosphate-Buffered Saline (PBS)[3]

-

Primary chondrocytes or a chondrocyte cell line

-

Culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, 1% penicillin-streptomycin)

-

Sterile cell culture plates and utensils

-

Syringe with a 22-gauge needle[8]

Procedure:

-

This compound Peptide Solution Preparation:

-

Dissolve the lyophilized this compound powder in a sterile 295 mM sucrose solution to achieve the desired final peptide concentration (e.g., 0.56% w/v).[3][6] The sucrose solution helps maintain cell viability by providing physiological osmolarity before the addition of electrolytes which triggers self-assembly.[3][6]

-

Gently vortex or pipette to ensure complete dissolution. Avoid vigorous shaking to prevent peptide denaturation.

-

-

Chondrocyte Preparation:

-

Isolate primary chondrocytes from cartilage tissue using standard enzymatic digestion protocols or thaw cryopreserved chondrocytes.

-

Count the cells and resuspend them in a small volume of the 295 mM sucrose solution at a concentration that is 10 times the final desired cell density.[6]

-

-

Encapsulation:

-

Gently mix the chondrocyte suspension with the this compound peptide solution. The volume of the cell suspension should be 10% of the final hydrogel volume.[6]

-

Transfer the cell-peptide solution to a syringe with a 22-gauge needle.[8]

-

To initiate self-assembly and form the hydrogel, expose the solution to an electrolyte-containing solution like PBS or cell culture medium.[3][5] This can be done by:

-

Gently expressing the solution into a culture well containing PBS or medium.

-

Casting the solution into a mold and then immersing the mold in PBS or medium.[3]

-

-

Allow the hydrogel to polymerize for approximately 10-30 minutes.[8]

-

-

Culture of Encapsulated Chondrocytes:

-

After polymerization, carefully remove the PBS and replace it with pre-warmed chondrocyte culture medium.

-

Incubate the cell-laden hydrogels at 37°C in a humidified incubator with 5% CO2.

-

Change the culture medium every 2-3 days.

-

Experimental Workflow for Chondrocyte Encapsulation in this compound

Caption: Workflow for encapsulating chondrocytes in this compound hydrogel.

Protocol 2: Assessment of Chondrocyte Viability

This protocol describes how to determine the viability of chondrocytes encapsulated in this compound hydrogels using a live/dead staining assay.

Materials:

-

Chondrocyte-laden this compound hydrogels

-

LIVE/DEAD™ Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific) containing Calcein-AM and Ethidium homodimer-1 (EthD-1)

-

Phosphate-Buffered Saline (PBS)

-

Confocal or fluorescence microscope

Procedure:

-

Preparation of Staining Solution:

-

Prepare a working solution of Calcein-AM and EthD-1 in PBS according to the manufacturer's instructions.

-

-

Staining:

-

Remove the culture medium from the hydrogels and wash them twice with PBS.

-

Incubate the hydrogels in the LIVE/DEAD™ staining solution for 30-45 minutes at room temperature, protected from light.

-

-

Imaging:

-

After incubation, wash the hydrogels with PBS to remove excess dye.

-

Immediately visualize the stained cells using a confocal or fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (EthD-1).

-

-

Quantification:

-

Acquire images from multiple random fields of view for each hydrogel sample.

-

Count the number of live (green) and dead (red) cells.

-

Calculate the percentage of viable cells using the formula:

-

Cell Viability (%) = (Number of live cells / (Number of live cells + Number of dead cells)) x 100.[9]

-

-

Quantitative Data Summary

The following tables summarize quantitative data on the performance of this compound hydrogels for chondrocyte encapsulation based on available literature.

Table 1: Chondrocyte Viability in this compound Hydrogels

| Time Point | Cell Type | This compound Concentration (% w/v) | Viability (%) | Reference |

| Day 3 | Not Specified | Not Specified | 95.2 ± 3.6 | [9] |

| Day 7 | Not Specified | Not Specified | 93.4 ± 2.9 | [9] |

Table 2: Mechanical and Structural Properties of this compound Hydrogels

| This compound Concentration (g/L) | Property | Value | Reference |

| 5 | Structural Integrity | Homogeneous and integral | [5][7] |

| 5 | Nanofiber Diameter | 30-40 nm | [5][7] |

| 5 | Nanofiber Length | Hundreds of nm | [5][7] |

Signaling Pathways in Chondrogenesis

The encapsulation of chondrocytes within a 3D hydrogel scaffold like this compound aims to provide a microenvironment that supports the maintenance of their phenotype and promotes the production of cartilage-specific ECM. This process is regulated by a complex network of signaling pathways. While specific studies detailing the direct modulation of these pathways by this compound are limited, the successful maintenance of the chondrogenic phenotype suggests an influence on these key pathways.

Several critical signaling molecules and pathways are known to regulate chondrocyte differentiation and function, including:

-

Transforming Growth Factor-beta (TGF-β)/Bone Morphogenetic Protein (BMP) Signaling: These pathways are potent inducers of chondrogenesis from mesenchymal stem cells and are crucial for maintaining the chondrocyte phenotype and stimulating ECM production.[10][11][12]

-

SOX9 Signaling: SOX9 is a master transcription factor for chondrogenesis. Its expression is essential for chondrocyte differentiation and the expression of key cartilage matrix genes like COL2A1 (Type II Collagen) and ACAN (Aggrecan).[10][12][13]

-

Wnt/β-catenin Signaling: Activation of this pathway can inhibit chondrogenesis and promote chondrocyte hypertrophy.[12][13] A suitable scaffold should help maintain a balance in this pathway to prevent terminal differentiation.

-

Indian Hedgehog (Ihh) and Parathyroid Hormone-related Peptide (PTHrP) Signaling: This feedback loop is critical for regulating the proliferation and differentiation of chondrocytes in the growth plate.[10][12]

-

Fibroblast Growth Factor (FGF) Signaling: FGF signaling can have both positive and negative effects on chondrogenesis depending on the specific FGF ligand and receptor involved.[10][12]

General Signaling Pathways in Chondrocyte Differentiation

Caption: Key signaling pathways regulating chondrocyte differentiation.

Conclusion

The this compound self-assembling peptide hydrogel provides a promising and versatile platform for chondrocyte encapsulation in cartilage tissue engineering. Its biocompatible nature and ability to mimic the native ECM create a supportive environment for chondrocytes to maintain their phenotype and produce new cartilage matrix. The protocols and data presented here offer a foundation for researchers and drug development professionals to utilize this compound in their studies to advance the field of cartilage repair.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Experimental study on self-assembly of this compound peptide hydrogel and 3-D culture of MSC encapsulated within hydrogel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lifescience.toyobo.co.jp [lifescience.toyobo.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

KLD-12 Peptide Hydrogel: A Promising Scaffold for Bone Tissue Engineering

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembling peptide KLD-12 (AcN-KLDLKLDLKLDL-CNH2) has emerged as a compelling biomaterial for bone tissue engineering applications. This short, synthetic peptide spontaneously assembles into a nanofibrous hydrogel scaffold under physiological conditions, mimicking the architecture of the natural extracellular matrix (ECM). Its biocompatibility, biodegradability, and ability to support cell growth and differentiation make it an attractive candidate for promoting bone regeneration. Furthermore, modifications to the this compound sequence have been shown to enhance its osteogenic potential and introduce antimicrobial properties.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a scaffold in bone tissue engineering research.

Physicochemical and Biological Properties

This compound hydrogels exhibit properties that are highly favorable for bone regeneration. The self-assembly process results in nanofibers with diameters typically in the range of 30-40 nm.[3][4] These fibers form a porous, three-dimensional network that facilitates cell infiltration, nutrient transport, and waste removal.

Table 1: Physicochemical Properties of this compound Hydrogels

| Property | Value | Source |

|---|---|---|

| Peptide Sequence | AcN-KLDLKLDLKLDL-CNH2 | [3] |

| Molecular Weight | 1467.83 Da | [4] |

| Purity | >95% | [4] |

| Nanofiber Diameter | 30-40 nm | [3][4] |

| Assembly Condition | Physiological (e.g., presence of PBS) |[3] |

Table 2: In Vitro Osteogenic Differentiation on this compound Scaffolds (Representative Data)

| Cell Type | Assay | Time Point | Result | Source |

|---|---|---|---|---|

| Mesenchymal Stem Cells (MSCs) | Cell Viability | Up to 2 weeks | Increased over time | [4] |

| Pre-osteoblasts | Alkaline Phosphatase (ALP) Activity | 14 days | Significantly increased compared to control | [5] |

| Pre-osteoblasts | Mineralized Nodule Formation | 21 days | Enhanced mineral deposition | [5] |

| Mesenchymal Stem Cells (MSCs) | Osteogenic Gene Expression (Runx2, OCN) | 14-21 days | Upregulated expression |[6][7] |

Table 3: In Vivo Bone Regeneration with this compound Scaffolds in a Rat Femoral Defect Model (Representative Data)

| Parameter | This compound Variant (KLD-2R) | Control (this compound) | Time Point | Source |

|---|

| Bone Regeneration | Significantly higher | - | - |[1] |

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel Scaffolds for 3D Cell Culture

This protocol describes the preparation of a 0.5% (w/v) this compound hydrogel. The concentration can be adjusted based on experimental requirements.

Materials:

-

Lyophilized this compound peptide

-

Sterile deionized water

-

Sterile 10x Phosphate-Buffered Saline (PBS)

-

Cell culture medium of choice

Procedure:

-

Aseptically weigh the required amount of lyophilized this compound peptide.

-

Dissolve the peptide in sterile deionized water to achieve a 1% (w/v) stock solution. Gently vortex to ensure complete dissolution.

-

To induce self-assembly into a hydrogel, mix the 1% this compound solution with an equal volume of sterile 2x cell culture medium (prepared from 10x PBS and other components). This will result in a final peptide concentration of 0.5% in a 1x physiological salt solution.

-

Alternatively, mix the 1% this compound solution with an equal volume of sterile 2x PBS.

-

Pipette the solution into the desired culture vessel (e.g., 96-well plate, cell culture insert).

-

Allow the solution to gel at room temperature or 37°C for 30-60 minutes. The hydrogel is now ready for cell seeding.

Protocol 2: Encapsulation of Mesenchymal Stem Cells (MSCs) in this compound Hydrogels

This protocol details the encapsulation of MSCs for 3D culture within a this compound hydrogel.

Materials:

-

Prepared this compound hydrogel solution (prior to gelation)

-

Mesenchymal Stem Cells (MSCs)

-

MSC growth medium

Procedure:

-

Harvest and count MSCs using standard cell culture techniques.

-

Resuspend the cell pellet in the prepared, un-gelled this compound solution at the desired cell density (e.g., 1 x 10^6 cells/mL).

-

Gently pipette the cell-hydrogel suspension up and down to ensure a homogenous cell distribution, avoiding the formation of air bubbles.

-

Dispense the cell-laden hydrogel into the culture vessel.

-

Allow the hydrogel to solidify as described in Protocol 1.

-

Once gelled, carefully add pre-warmed MSC growth medium to the top of the hydrogel.

-

Culture the cell-laden hydrogels at 37°C in a humidified incubator with 5% CO2, changing the medium every 2-3 days.

Protocol 3: Alkaline Phosphatase (ALP) Activity Assay

This colorimetric assay quantifies the early osteogenic differentiation of cells cultured on this compound scaffolds.

Materials:

-

Cell-laden this compound hydrogels

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Alkaline phosphatase assay buffer

-

Stop solution (e.g., 3M NaOH)

-

96-well plate

-

Microplate reader

Procedure:

-

After the desired culture period, remove the culture medium from the hydrogels.

-

Wash the hydrogels twice with PBS.

-

Lyse the cells within the hydrogel using a suitable lysis buffer (e.g., Triton X-100 based).

-

Transfer the cell lysate to a 96-well plate.

-

Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes, or until a yellow color develops.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Quantify the ALP activity by comparing the absorbance to a standard curve of p-nitrophenol. Normalize the results to the total protein content of each sample.

Protocol 4: Alizarin Red S Staining for Mineralization

This protocol visualizes and quantifies the calcium deposition by cells undergoing late-stage osteogenic differentiation on this compound scaffolds.

Materials:

-

Cell-laden this compound hydrogels

-

4% Paraformaldehyde (PFA) or 10% neutral buffered formalin

-

Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)

-